molecular formula C25H26N4O4S B5355704 (6E)-6-[[4-[3-(4-ethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-6-[[4-[3-(4-ethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B5355704
M. Wt: 478.6 g/mol
InChI Key: LCXHKKAAWFJPPF-CXJFQJJYSA-N
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Description

The compound “(6E)-6-[[4-[3-(4-ethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one” is a synthetic organic molecule that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Ethylphenoxypropoxy Group: This can be done through etherification reactions.

    Formation of the Methylidene and Imino Groups: These functional groups can be introduced through condensation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. It could exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to a biological response. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: These compounds share the same core structure and may exhibit similar biological activities.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups may have comparable chemical properties.

    Ethylphenoxy Derivatives: These compounds may have similar pharmacological profiles.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting biological activity. Its structure may confer unique properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(6E)-6-[[4-[3-(4-ethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-4-17-6-9-19(10-7-17)32-12-5-13-33-21-11-8-18(15-22(21)31-3)14-20-23(26)29-25(27-24(20)30)34-16(2)28-29/h6-11,14-15,26H,4-5,12-13H2,1-3H3/b20-14+,26-23?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXHKKAAWFJPPF-CXJFQJJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)/C=C/3\C(=N)N4C(=NC3=O)SC(=N4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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